ethyl 4-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-carbonyl)piperazine-1-carboxylate
Description
Ethyl 4-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-carbonyl)piperazine-1-carboxylate is a heterocyclic compound featuring a piperazine core substituted with an ethyl carboxylate group at position 1 and a tetrahydro-2H-pyran-4-carbonyl moiety at position 4. The tetrahydro-2H-pyran ring is further substituted with a thiophen-2-yl group. The compound’s molecular formula is C₁₇H₂₃N₂O₄S, with a molecular weight of 351.44 g/mol .
Properties
IUPAC Name |
ethyl 4-(4-thiophen-2-yloxane-4-carbonyl)piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4S/c1-2-23-16(21)19-9-7-18(8-10-19)15(20)17(5-11-22-12-6-17)14-4-3-13-24-14/h3-4,13H,2,5-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCVYVXLLCCHRLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2(CCOCC2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl 4-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-carbonyl)piperazine-1-carboxylate typically involves multiple steps, starting with the preparation of key intermediates. One common method involves the reaction of piperazine with thiophene derivatives under specific conditions to form the desired product . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
Ester Hydrolysis
The ethyl ester group undergoes hydrolysis under basic or acidic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying solubility or introducing further reactivity.
Reagents/Conditions :
Product :
4-(4-(Thiophen-2-yl)tetrahydro-2H-pyran-4-carbonyl)piperazine-1-carboxylic acid.
Mechanistic Insight :
The reaction proceeds via nucleophilic attack of hydroxide ions on the carbonyl carbon, followed by elimination of ethanol.
Piperazine Functionalization
The secondary amines in the piperazine ring participate in alkylation and acylation reactions.
Acylation
Reagents/Conditions :
Product :
N-Acetylated derivatives at one or both piperazine NH positions.
Key Data :
Alkylation
Reagents/Conditions :
Product :
N-Methylpiperazine derivatives, with potential mono- or di-substitution.
Carbonyl Group Reactivity
The tetrahydropyran-4-carbonyl group undergoes nucleophilic addition or reduction.
Reduction to Alcohol
Reagents/Conditions :
Product :
4-(4-(Thiophen-2-yl)tetrahydro-2H-pyran-4-hydroxymethyl)piperazine-1-carboxylate.
Outcome :
The ketone is reduced to a secondary alcohol, confirmed by loss of the carbonyl peak in IR .
Thiophene Electrophilic Substitution
The thiophene moiety undergoes halogenation at the 5-position due to the directing effect of the 2-substituent.
Reagents/Conditions :
Product :
5-Bromo-thiophen-2-yl substituted derivative.
Rationale :
Thiophene’s electron-rich nature facilitates electrophilic aromatic substitution, with bromine preferentially adding to the 5-position .
Tetrahydropyran Ring-Opening
Under strongly acidic conditions, the ether oxygen may participate in ring-opening reactions.
Reagents/Conditions :
-
Concentrated HBr (48%), reflux for 24 hours.
Product :
A diol bromide derivative via cleavage of the ether bond.
Limitation :
This reaction is less favored due to the stability of the tetrahydropyran ring under mild conditions.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Research is ongoing into its potential therapeutic uses, including as a drug candidate for various diseases.
Industry: It can be used in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of ethyl 4-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-carbonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The thiophene moiety may also play a role in its biological activity by interacting with different molecular pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Piperazine derivatives are widely explored in drug discovery due to their structural adaptability. Below is a detailed comparison of the target compound with structurally analogous molecules, focusing on substituent effects, physicochemical properties, and biological activities.
Table 1: Structural and Functional Comparison of Piperazine Derivatives
Key Observations:
Substituent Effects on Solubility :
- The target compound’s tetrahydro-2H-pyran group introduces two oxygen atoms , enhancing hydrophilicity compared to purely aromatic analogs like the 4-nitrophenyl derivative .
- In contrast, the trifluoromethyl group in Compound 21 increases lipophilicity, favoring blood-brain barrier penetration .
Chlorophenyl and nitrophenyl analogs (–13) are associated with antipsychotic and antibacterial activities, likely due to halogen- or nitro-mediated receptor interactions .
Synthetic Accessibility :
- The ethyl carboxylate group in the target compound acts as a protecting group , simplifying piperazine functionalization (analogous to methods in and ) .
- Coupling reactions (e.g., amidation or reductive amination) are common for attaching carbonyl-containing substituents to piperazine, as seen in and .
Research Findings and Limitations
- Predictions are based on structural analogs.
- Thiophene’s Role : Thiophene’s sulfur atom may improve metabolic stability compared to phenyl groups, as seen in Compound 21’s MAO-B inhibition .
- Tetrahydro-2H-Pyran Advantage : The pyran ring’s oxygen atoms could reduce cytotoxicity by improving solubility, a limitation in highly lipophilic analogs like trifluoromethyl derivatives .
Biological Activity
Ethyl 4-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-carbonyl)piperazine-1-carboxylate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its synthesis, mechanisms of action, biological effects, and relevant case studies.
Chemical Structure and Synthesis
The compound can be synthesized through a multi-step process involving:
- Formation of Tetrahydropyran Ring : This can be achieved via acid-catalyzed cyclization of a suitable precursor.
- Introduction of the Thiophene Ring : Typically done using cross-coupling reactions such as Suzuki or Stille coupling.
- Carbamate Formation : The final step involves the reaction with ethyl chloroformate in the presence of a base like triethylamine.
The molecular formula is with a molecular weight of 298.36 g/mol, indicating a complex structure that may interact with various biological targets.
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Enzyme Interaction : The compound may interact with specific enzymes or receptors, modulating their activity. The thiophene ring can engage in π-π interactions, while the carbamate group may form hydrogen bonds, enhancing binding affinity.
- Structural Features : The unique combination of thiophene and tetrahydropyran structures allows for diverse interactions at the molecular level, potentially affecting cellular signaling pathways.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. For example, studies on related piperazine derivatives have shown effectiveness against various cancer cell lines by inhibiting key signaling pathways involved in cell proliferation and survival .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Similar thiophene-based compounds have demonstrated efficacy against bacterial and fungal strains, highlighting the importance of structural features in determining biological activity .
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
